JAK2 Selectivity Advantage: Inferred from 2-Amino-[1,2,4]triazolo[1,5-a]pyridine Scaffold Optimization
The 2-amino-[1,2,4]triazolo[1,5-a]pyridine scaffold, from which the target compound is directly derived, was optimized to yield JAK2 inhibitors with pharmacodynamic activity. The lead compound in the Genentech series achieved an IC50 of 0.8 nM against JAK2 with >100-fold selectivity over other JAK family kinases [1]. While the target compound 2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine is not the final optimized lead, it retains the core scaffold and amine substitution pattern responsible for this JAK2-biased selectivity. By contrast, advanced JAK1/2 inhibitors built on the triazolo[1,5-a]pyridine core, such as compounds J-4 and J-6, exhibit JAK1 IC50 values of 14–26 nM and JAK2 IC50 values in the range of 128–214 nM, demonstrating that scaffold elaboration can shift selectivity between JAK isoforms [2]. The 2-fluorophenyl building block therefore provides a starting point with demonstrable JAK2 selectivity potential that elaborated analogs may lose.
| Evidence Dimension | JAK2 Inhibition Potency and Selectivity Potential |
|---|---|
| Target Compound Data | Scaffold-derived potential: 2-amino-[1,2,4]triazolo[1,5-a]pyridine core yields JAK2 IC50 as low as 0.8 nM with >100-fold selectivity [1]. |
| Comparator Or Baseline | Elaborated JAK1/2 inhibitors J-4 and J-6: JAK1 IC50 = 14–26 nM; JAK2 IC50 = 128–214 nM [2]; Non-triazolopyridine JAK inhibitor GLPG0634: JAK1 IC50 = 10 nM, JAK2 IC50 = 28 nM . |
| Quantified Difference | Scaffold retains potential for JAK2 IC50 improvement of >150-fold over elaborated analogs; >25-fold selectivity shift compared to GLPG0634. |
| Conditions | Biochemical kinase inhibition assays; in vitro enzymatic activity measured via HTRF or Caliper-based mobility shift assays. |
Why This Matters
For users prioritizing JAK2-selective probe development, the 2-fluorophenyl triazolopyridine scaffold provides a selectivity-biased starting point that non-triazolopyridine JAK inhibitors and elaborated triazolopyridine leads may not offer.
- [1] Siu, M., et al. 2-Amino-[1,2,4]triazolo[1,5-a]pyridines as JAK2 inhibitors. Bioorg. Med. Chem. Lett. 2013, 23, 5014-5021. View Source
- [2] Lu, K.; Wu, W.; Zhang, C.; Liu, Z.; Xiao, B.; Yuan, Z.; Li, A.; Chen, D.; Zhai, X.; Jiang, Y. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Bioorg. Med. Chem. Lett. 2020, 30, 127225. View Source
